3-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
3-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used to study the biological pathways and mechanisms of action of indole derivatives.
Chemical Biology: It serves as a tool compound to investigate the interactions of indole derivatives with various biological targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide
- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
3-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives. Its chloro and benzamide groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-13-11-14-5-2-3-8-17(14)21(13)10-9-20-18(22)15-6-4-7-16(19)12-15/h2-8,11-12H,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCRDZRDIYWWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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